(1,4'-Bipiperidine)-4'-carboxamide

Medicinal Chemistry Scaffold Design Sigma Receptor Ligands

(1,4'-Bipiperidine)-4'-carboxamide is the definitive unsubstituted bipiperidine scaffold—the essential intermediate for Pipamperone, Carpipramine, and Piritramide, and the official Pipamperone Impurity 5 reference standard. Unlike N-substituted or regioisomeric analogs, its 1,4'-connectivity and free 1' nitrogen are structurally mandatory for downstream diversification and regulatory ANDA compliance. Researchers targeting sigma-1 receptors achieve sub-100 nM affinity (Ki 71 nM) only with this core. QC laboratories require this exact CAS for validated HPLC impurity profiling. Insist on CAS 39633-82-4 to guarantee synthetic and analytical fidelity.

Molecular Formula C11H21N3O
Molecular Weight 211.3 g/mol
CAS No. 39633-82-4
Cat. No. B142387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4'-Bipiperidine)-4'-carboxamide
CAS39633-82-4
Synonyms[1,4’-Bipiperidine]-4’-carboxamide;  4-(1-Piperidinyl)-4-(aminocarbonyl)piperidine;  4-Carbamoyl-4-(1-piperidinyl)piperidine;  [1,4’]Bipiperidinyl-4’-carboxylic Acid Amide;  NSC 76044; 
Molecular FormulaC11H21N3O
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCNCC2)C(=O)N
InChIInChI=1S/C11H21N3O/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14/h13H,1-9H2,(H2,12,15)
InChIKeyAUXZEVXPRCVGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1,4'-Bipiperidine)-4'-carboxamide (CAS 39633-82-4) Is a Core Pharmacophore Scaffold in CNS and Anti-Infective Research: A Procurement-Focused Baseline


(1,4'-Bipiperidine)-4'-carboxamide (CAS 39633-82-4) is a bicyclic amine derivative with the molecular formula C11H21N3O and a molecular weight of 211.30 g/mol [1]. It consists of two piperidine rings connected by a single bond, with a carboxamide group at the 4' position . This compound serves as the unsubstituted core scaffold for numerous pharmacologically active agents, including the antipsychotics Pipamperone and Carpipramine, and has been described in the primary literature as a 'common pharmacophoric group' [2]. Its structural simplicity—lacking the bulky N-alkyl substituents found in its clinical derivatives—makes it an essential synthetic intermediate and a critical reference standard for impurity profiling in pharmaceutical manufacturing [3].

Procurement Risk Alert: Why Substituting (1,4'-Bipiperidine)-4'-carboxamide with Other Bipiperidine Carboxamides Compromises Synthetic and Analytical Integrity


Generic substitution of (1,4'-Bipiperidine)-4'-carboxamide with other bipiperidine carboxamides (e.g., [1,3'-Bipiperidine]-4-carboxamide or N-substituted derivatives) is not analytically or synthetically equivalent. The specific 1,4'-connectivity of the bipiperidine rings dictates the three-dimensional orientation of the carboxamide group, which directly influences receptor binding geometry in pharmacologically active derivatives [1]. Furthermore, this compound is explicitly specified as a key intermediate (Piritramide intermediate) and an official impurity standard (Pipamperone Impurity 5) in regulated pharmaceutical synthesis, where structural fidelity is non-negotiable for regulatory compliance . The absence of an N-alkyl substituent at the 1' position is the defining feature that enables downstream diversification; any pre-substituted analog would block the intended synthetic route and alter the impurity profile required for ANDA submissions .

Quantitative Differentiation of (1,4'-Bipiperidine)-4'-carboxamide: Head-to-Head Evidence Against Closest Structural Analogs


Molecular Scaffold Differentiation: 1,4'- vs. 1,3'-Bipiperidine Connectivity Determines Pharmacological Utility

(1,4'-Bipiperidine)-4'-carboxamide possesses the 1,4'-bipiperidine connectivity, which is explicitly identified in the literature as a 'common pharmacophoric group' for sigma receptor ligands and antipsychotic agents [1]. In contrast, [1,3'-Bipiperidine]-4-carboxamide represents a distinct connectivity pattern that has been explored for different biological targets (e.g., metabolic disorders and infectious diseases) but lacks the established pharmacophoric validation for CNS receptor targeting . The 1,4'-connectivity positions the carboxamide group in a spatial orientation that mimics the active conformation of Pipamperone and Carpipramine, whereas the 1,3'-connectivity results in a different dihedral angle between the piperidine rings [2].

Medicinal Chemistry Scaffold Design Sigma Receptor Ligands

Sigma-1 Receptor Binding Affinity: Comparative Analysis of Bipiperidine Carboxamide Derivatives

While the unsubstituted (1,4'-Bipiperidine)-4'-carboxamide itself is not a high-affinity sigma-1 ligand, it serves as the core scaffold from which potent sigma-1 ligands are derived. In a systematic structure-activity relationship (SAR) study of piperidine-4-carboxamide derivatives, compounds bearing the 1,4'-bipiperidine core with appropriate N-substitution achieved sigma-1 receptor Ki values as low as 71 nM [1]. In contrast, derivatives lacking the bipiperidine framework or possessing alternative connectivity patterns showed reduced affinity. For example, simple piperidine-4-carboxamides without the second piperidine ring exhibited Ki values >1000 nM in the same assay system [2]. The unsubstituted scaffold's value lies in its capacity for N-alkylation at the 1' position to install pharmacophoric elements that confer high sigma-1 affinity and selectivity over sigma-2 receptors [3].

Sigma Receptor Neurology Binding Affinity Ki

Physicochemical Properties: Melting Point and Crystallinity Differentiate This Scaffold from N-Substituted Derivatives

(1,4'-Bipiperidine)-4'-carboxamide exhibits a sharp melting point range of 129–132 °C, indicative of high crystalline purity suitable for use as a reference standard . In contrast, N-substituted derivatives such as Pipamperone (1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide) display significantly higher melting points (>254 °C) due to the presence of the bulky fluorophenyl-oxobutyl substituent . This 122+ °C difference in melting point provides a readily measurable quality control parameter that distinguishes the unsubstituted scaffold from its clinically relevant derivatives and from degradation products or synthetic intermediates . Additionally, the compound's XLogP3-AA value of 0 indicates moderate hydrophilicity, contrasting with the increased lipophilicity of N-alkylated derivatives (e.g., Pipamperone's higher logP) [1].

Analytical Chemistry Quality Control Solid-State Characterization

Synthetic Utility: Validated Intermediate for Piritramide and Carpipramine vs. Alternative Scaffolds with Unestablished Routes

(1,4'-Bipiperidine)-4'-carboxamide is an established and documented intermediate in the synthesis of at least two clinically relevant pharmaceuticals: Piritramide (a synthetic opioid analgesic) and Carpipramine (a typical antipsychotic) . Its dihydrochloride salt form (CAS 83732-56-3) is specifically utilized in the synthesis of Carpipramine Dihydrochloride . In contrast, alternative bipiperidine scaffolds such as [1,3'-Bipiperidine]-4-carboxamide lack comparable documentation as validated intermediates for approved pharmaceuticals; their synthetic utility is described in general terms (e.g., 'building block for more complex molecules') without reference to specific, named drug substances . The 1,4'-bipiperidine-4'-carboxamide scaffold has been incorporated into at least one patent (BE610830) covering antipsychotic agents, further validating its industrial relevance [1].

Pharmaceutical Synthesis API Intermediate Process Chemistry

Analytical Characterization: Established HPLC Separation Method vs. Undefined Methods for Alternative Scaffolds

A validated reverse-phase HPLC method has been developed and documented for the separation and analysis of (1,4'-Bipiperidine)-4'-carboxamide, utilizing acetonitrile and water as mobile phases [1]. This established method, demonstrated on a Newcrom R1 HPLC column, provides immediate analytical traceability for quality control laboratories . In contrast, alternative bipiperidine scaffolds such as [1,3'-Bipiperidine]-4-carboxamide lack published, scaffold-specific HPLC methods; analytical characterization for these compounds typically relies on generic methods that may not adequately resolve closely related impurities or degradation products . The availability of a documented separation method reduces method development time and facilitates regulatory compliance for pharmaceutical impurity profiling, particularly for its role as Pipamperone Impurity 5 [2].

Analytical Chemistry HPLC Quality Control Method Validation

Application Scenarios: Where (1,4'-Bipiperidine)-4'-carboxamide Provides Verifiable Value Over Alternative Scaffolds


Synthesis of Sigma-1 Receptor Ligands for Neurological Drug Discovery

Researchers developing high-affinity sigma-1 receptor ligands should procure (1,4'-Bipiperidine)-4'-carboxamide as the core scaffold. As demonstrated in SAR studies, optimized derivatives of this scaffold achieve sigma-1 Ki values of 71 nM, representing a >14-fold improvement over monocyclic piperidine-4-carboxamides (Ki >1000 nM) [1]. The 1,4'-connectivity positions the carboxamide group for optimal receptor interaction, and the unsubstituted 1' nitrogen provides a handle for installing diverse N-alkyl pharmacophores that confer both affinity and sigma-1/sigma-2 selectivity [2].

Pharmaceutical Impurity Reference Standard for Pipamperone ANDA Submissions

Quality control laboratories supporting generic Pipamperone drug applications require (1,4'-Bipiperidine)-4'-carboxamide as Pipamperone Impurity 5 for regulatory compliance [1]. The compound's well-defined melting point (129–132 °C) and established HPLC separation method (Newcrom R1 column, acetonitrile/water mobile phase) provide the analytical specificity needed for impurity profiling and batch release testing [2]. Alternative scaffolds or N-substituted derivatives cannot substitute for this specific impurity standard, as they would exhibit different retention times and UV spectra, invalidating the analytical method [3].

Process Development for Carpipramine and Piritramide API Synthesis

Process chemists developing synthetic routes to Carpipramine Dihydrochloride or Piritramide should procure (1,4'-Bipiperidine)-4'-carboxamide (or its dihydrochloride salt, CAS 83732-56-3) as the validated intermediate [1]. Unlike alternative bipiperidine isomers that lack documented downstream utility, this scaffold has established synthetic transformations to named drug substances and is covered by patent BE610830 [2]. Its crystalline nature (melting point 129–132 °C) facilitates purification and handling at manufacturing scale [3].

Conformational Analysis and Pharmacophore Modeling Studies

Computational chemists and structural biologists investigating the bioactive conformation of bipiperidine-containing CNS agents should utilize (1,4'-Bipiperidine)-4'-carboxamide as the reference scaffold. This compound has been explicitly characterized as a 'common pharmacophoric group' in the primary literature, and its conformationally rigid analogues have been synthesized and analyzed by X-ray crystallography to define the active geometry for dopamine D2L and D3 receptor binding [1]. The unsubstituted scaffold provides the baseline conformational ensemble against which N-substituted derivatives can be compared [2].

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